molecular formula C18H22N2O3 B2697284 N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 853751-90-3

N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No. B2697284
CAS RN: 853751-90-3
M. Wt: 314.385
InChI Key: VWAKYLHQRJXHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as CXB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CXB is a benzoxazole derivative that has been synthesized through a multi-step process involving the reaction of cyclohexene, ethyl acrylate, and 2-amino-3-hydroxybenzoic acid.

Scientific Research Applications

Potent Inhibitor Development

Research into similar compounds has led to the development of potent inhibitors for specific biological targets. For example, derivatives of cycloalkyl/aryl-oxazol have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of a highly selective and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Molecular Structure and Crystal Studies

The synthesis and crystal structure analyses of compounds provide insights into their molecular stability and potential applications. One study detailed the one-pot synthesis and structural analysis of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, showcasing their molecular structures stabilized by weak intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Separation Processes

The application of ionic liquids for the separation of benzene and cyclohexane demonstrates the potential of certain compounds in enhancing separation techniques due to their specific interactions and selectivity. A study on liquid-liquid extraction using ionic liquids for this purpose showed the suitability of selected ionic liquids as extracting solvents, indicating the importance of chemical properties in separation processes (Salleh et al., 2018).

Polymer Synthesis and Applications

Compounds with specific functionalities have been used in the synthesis of polymers with unique properties. For instance, the study on azo polymers for reversible optical storage demonstrated how interactions between different molecular groups can significantly affect the material's properties, such as photoinduced birefringence, highlighting the application of chemical compounds in the development of advanced materials (Meng et al., 1996).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h4-6,8-9H,1-3,7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKYLHQRJXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

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